molecular formula C12H23N3O B2567290 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 1394040-89-1

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2567290
CAS No.: 1394040-89-1
M. Wt: 225.336
InChI Key: FGUODSFFRXXQIW-UHFFFAOYSA-N
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Description

“1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one” is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 . It is also known by its IUPAC name, 1-acetyl-4-(4-methyl-3-pyrrolidinyl)piperazine .


Molecular Structure Analysis

The molecular structure of this compound consists of a diazepane ring attached to a pyrrolidine ring via a single bond. The pyrrolidine ring carries a methyl group. The diazepane ring is further attached to an ethanone group .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility in various solvents are not available in the sources I found.

Scientific Research Applications

Cathepsin B Inhibition and Cytotoxicity

Research has identified a series of palladacycles, including compounds structurally related to "1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one", that demonstrate excellent correlation between cathepsin B inhibition and cytotoxicity, suggesting potential applications in cancer therapy. These compounds have been evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in several cancer-related events (Spencer et al., 2009).

Enzyme Inhibitors and GPCR Ligands

The 1,3-diazepine scaffold, akin to structures related to the compound of interest, is highlighted for its presence in numerous biologically active compounds, including those with anticancer and antiviral activities. This scaffold is extensively utilized in medicinal chemistry for designing enzyme inhibitors and GPCR ligands, showcasing its versatility and importance in drug development (Malki et al., 2021).

Ring Expansion and Structural Transformations

Studies on diazepines, which share a core structure with "this compound", reveal the potential for ring expansion and structural transformations that could be pivotal in synthesizing new chemical entities with diverse biological activities. For instance, research into the photochemistry of 3-substituted 1-iminopyridinium ylides demonstrates regiospecific versus non-regiospecific photoisomerization patterns leading to diazepines, indicative of the complex chemical behavior and synthetic versatility of these compounds (Fritz et al., 1978).

Antiproliferative Activity

Research on derivatives structurally related to "this compound" demonstrates significant antiproliferative activity against human cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment. This underscores the importance of continued research into the synthesis and biological evaluation of such compounds (Liszkiewicz, 2002).

Safety and Hazards

According to the safety information provided, this compound is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

1-[4-(4-methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10-8-13-9-12(10)15-5-3-4-14(6-7-15)11(2)16/h10,12-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUODSFFRXXQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N2CCCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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